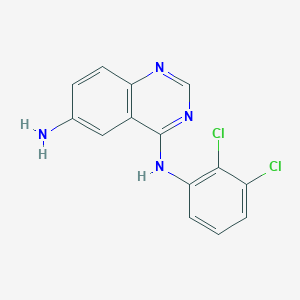
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn immense attention due to their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . For 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine, a common synthetic route involves the reaction of 2,3-dichloroaniline with 2-cyanobenzaldehyde under specific conditions to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale catalytic hydrogenations and other processes that ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases, transcription factors, receptors, and ion channels . This compound has been shown to inhibit mitochondrial complex I, leading to reduced mitochondrial respiration and the release of reactive oxygen species . These actions contribute to its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593): A potent inhibitor of mitochondrial complex I with similar biological activities.
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based anticancer drug.
Uniqueness: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . Its unique structure allows for targeted inhibition of mitochondrial complex I, making it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H10Cl2N4 |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-10-2-1-3-12(13(10)16)20-14-9-6-8(17)4-5-11(9)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
InChI-Schlüssel |
CQBGKWCDIQNEHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


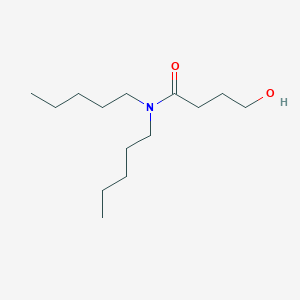
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
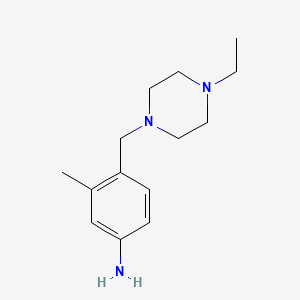


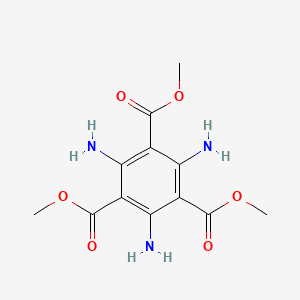
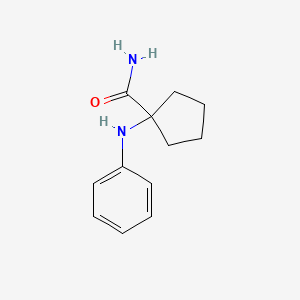
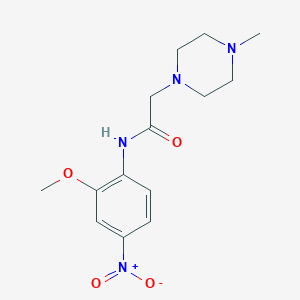
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)

